(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-((1R,5S)-3-oxa-8-azabicyclo[321]octan-8-yl)-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of the phenylprop-2-en-1-one moiety: This step involves the coupling of the bicyclic core with a phenylprop-2-en-1-one derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final purification: The crude product is purified using chromatographic techniques, such as column chromatography or recrystallization, to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Automation and process optimization are key to scaling up the synthesis while maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic core or the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one shares structural similarities with other bicyclic compounds, such as tropane alkaloids and bicyclo[3.2.1]octane derivatives.
- Tropane alkaloids, such as atropine and cocaine, also contain bicyclic structures and exhibit bioactive properties.
Uniqueness
What sets this compound apart is its specific combination of a bicyclic core with a phenylprop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(9-6-12-4-2-1-3-5-12)16-13-7-8-14(16)11-18-10-13/h1-6,9,13-14H,7-8,10-11H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMWHRRFOFGVPF-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2COCC1N2C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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